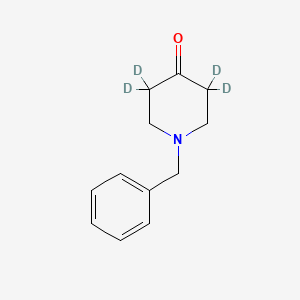

N-苄基-4-哌啶酮-d4

描述

“N-Benzyl-4-piperidone-d4” is a labeled substituted piperidine . It is used as a pesticide and also for proteomics research . The CAS number for this compound is 88227-09-2 . The molecular formula is C12H11D4NO, and the molecular weight is 193.28 .

Synthesis Analysis

The synthesis of “N-Benzyl-4-piperidone-d4” involves several steps. One method involves the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether . Another method involves the condensation of N-benzyl-4-piperidone with trimethylsilyl diazomethane, followed by hydrolysis . An alternative route involves treating N-benzyl-4-piperidone with trimethyloxosulfonium iodide to produce the corresponding epoxide, which is then rearranged in the presence of magnesium bromide etherate .

Molecular Structure Analysis

The molecular structure of “N-Benzyl-4-piperidone-d4” consists of a piperidine ring substituted at the 1-position with a benzoyl group . The structure also includes four deuterium atoms .

Chemical Reactions Analysis

“N-Benzyl-4-piperidone-d4” undergoes a two-electron irreversible oxidation in the range of 0.72 to 0.86 V . The process is diffusion-controlled for all compounds . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones .

Physical and Chemical Properties Analysis

“N-Benzyl-4-piperidone-d4” is a clear colorless to straw yellow viscous liquid . It has a boiling point of 134 °C at 7 mm Hg, a density of 1.021 g/mL at 25 °C, and a refractive index of n20/D 1.541 . It is soluble in water at 12 g/L at 20 ºC .

科学研究应用

引言

N-苄基-4-哌啶酮-d4 是一种标记化合物,已用于各种科学研究应用中。虽然对 this compound 的直接研究是有限的,但其结构类似物和衍生物因其药理和治疗特性而被广泛研究。本概述重点介绍苄基哌啶酮衍生物的更广泛研究背景,强调其在科学研究中的潜力和已建立的应用,不包括药物使用、剂量和副作用。

抗肿瘤潜力

苄基哌啶酮衍生物已被研究其抗肿瘤(抗癌)特性。一系列新型的亚苄基-4-哌啶酮表现出显着的细胞毒性,通常超过当代抗癌药物。这些化合物表现出肿瘤选择性毒性、凋亡诱导、活性氧生成和线粒体功能破坏。它们有希望的抗疟疾和抗分枝杆菌特性,以及在动物模型中良好的短期毒性特征,突出了它们作为抗肿瘤候选药物的潜力 (Hossain 等人,2020 年).

抗精神病和情绪障碍治疗

像鲁拉西酮这样的苄基哌啶酮衍生物已显示出在治疗精神病和情绪障碍方面的疗效。例如,鲁拉西酮在治疗精神分裂症方面有效,在低风险诱发代谢或心脏异常的情况下提供适度的症状改善。它在急性双相抑郁症中的独特疗效进一步突出了苄基哌啶酮衍生物在解决复杂心理健康状况方面的治疗多功能性 (Pompili 等人,2018 年).

胃肠道疾病中的促动力剂

与苄基哌啶酮衍生物相关的西沙必利等化合物已被用作治疗胃肠道运动障碍的促动力剂。西沙必利的作用机制是在不产生中枢抑制剂或抗多巴胺能作用的情况下促进胃肠道蠕动,说明了苄基哌啶酮衍生物在开发治疗胃肠道疾病的药物中的潜在效用 (Wiseman & Faulds,1994 年).

作用机制

Target of Action

N-Benzyl-4-piperidone-d4 is a biochemical used for proteomics research It’s structurally categorized as a piperidine , a class of compounds known to interact with various biological targets. For instance, some piperidine derivatives show powerful antioxidant action due to their capability of hindering or suppressing free radicals .

Mode of Action

It’s known that the compound is used as a building block in the synthesis of various medicinal compounds . The interaction of N-Benzyl-4-piperidone-d4 with its targets and the resulting changes would depend on the specific context of its use in the synthesis of these medicinal compounds.

Biochemical Pathways

As a building block in the synthesis of various medicinal compounds , it’s likely that the compound indirectly influences several biochemical pathways through these synthesized medicinal compounds.

Result of Action

One study suggests a correlation between the experimental and theoretical oxidation potential for n-benzyl-4-piperidones , indicating that the compound may undergo oxidation processes.

安全和危害

“N-Benzyl-4-piperidone-d4” is classified as a combustible liquid and is harmful if swallowed . It causes skin and eye irritation and may cause an allergic skin reaction . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

生化分析

Biochemical Properties

N-Benzyl-4-piperidone-d4 is a versatile heterocyclic building block in the synthesis of pharmaceutical compounds It plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds, such as N-methyl- and N-benzyl-4-piperidone curcumin analogs, have been studied for their electrochemical behavior . These compounds undergo a two-electron irreversible oxidation , which may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds, such as N-methyl- and N-benzyl-4-piperidone curcumin analogs, undergo a two-electron irreversible oxidation . This process is diffusion-controlled for all compounds . The irreversible behavior is proposed to be due to possible dimerization of the compounds by Shono-type oxidation .

属性

IUPAC Name |

1-benzyl-3,3,5,5-tetradeuteriopiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZKULRDWHPHGG-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(C1=O)([2H])[2H])CC2=CC=CC=C2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676241 | |

| Record name | 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88227-09-2 | |

| Record name | 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)